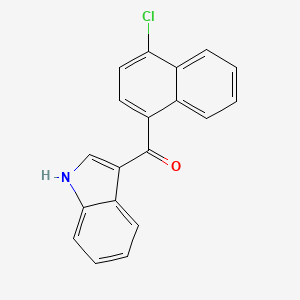
N2-Acetyl Acyclovir Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Acetyl Acyclovir Benzoate is a related compound found in acyclovir, a synthetic purine nucleoside analogue with antiviral properties. Acyclovir is primarily used to treat infections caused by herpes simplex virus and varicella-zoster virus . Impurities in pharmaceutical compounds like acyclovir are critical to identify and control to ensure the safety and efficacy of the drug.
Preparation Methods
The preparation of N2-Acetyl Acyclovir Benzoate involves synthetic routes similar to those used for acyclovir. The synthesis typically starts with guanine or its derivatives. The reaction conditions often involve the use of solvents like acetonitrile and buffers such as phosphoric acid . Industrial production methods may include high-performance liquid chromatography (HPLC) for purification and separation of impurities .
Chemical Reactions Analysis
N2-Acetyl Acyclovir Benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N2-Acetyl Acyclovir Benzoate has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: Researchers use it to understand the biological activity and metabolism of acyclovir.
Medicine: It helps in the development of antiviral drugs and the study of drug impurities.
Industry: It is crucial for quality control and ensuring the purity of pharmaceutical products
Mechanism of Action
The mechanism of action of N2-Acetyl Acyclovir Benzoate is closely related to that of acyclovir. Acyclovir is converted to its active form, acyclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents the replication of viral DNA, effectively stopping the virus from multiplying . The molecular targets include viral thymidine kinase and DNA polymerase .
Comparison with Similar Compounds
N2-Acetyl Acyclovir Benzoate can be compared with other related compounds such as:
Guanine: A natural purine base found in DNA and RNA.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.
This compound is unique due to its specific structure and formation during the synthesis of acyclovir. Its identification and control are essential for the quality assurance of acyclovir-based medications.
Properties
IUPAC Name |
2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOFZBWWLLRALZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol](/img/structure/B565788.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)



